1-(2,5-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine
Overview
Description
1-(2,5-Dichlorophenyl)-4-(piperidine-1-carbonyl)piperazine is a useful research compound. Its molecular formula is C16H21Cl2N3O and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-dichlorophenyl)-4-(1-piperidinylcarbonyl)piperazine is 341.1061677 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives, including "1-(2,5-dichlorophenyl)-4-(1-piperidinylcarbonyl)piperazine," have been clinically applied mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, resulting in 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Such metabolites have shown to distribute extensively in tissues, including the brain, which is the primary target site for most arylpiperazine derivatives. This extensive distribution and the variability in metabolite-to-parent drug ratios among individuals highlight the individual variability in drug response and metabolism, pointing towards the need for personalized medicine approaches in the treatment of neurological disorders (Caccia, 2007).
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives have been identified as a key structure in the design of various drugs with therapeutic uses across a wide range of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the flexibility of this structure in drug discovery and development. This versatility makes piperazine-based molecules a crucial building block in the rational design of drugs for various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine, as a medicinally important scaffold, plays a crucial role in the development of anti-mycobacterial agents. Recent studies have reported several potent molecules containing piperazine as a vital building block, particularly against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine and Morpholine in Pharmaceutical Applications
The medicinal chemistry investigations of piperazine and morpholine analogues reveal their broad spectrum of pharmaceutical applications. The development of new methods for synthesizing derivatives of these compounds has opened up new avenues for exploring their potent pharmacophoric activities. Current trends in synthesis and the revealed activities of piperazine and morpholine analogues underscore their significance in the pharmaceutical industry (Mohammed et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,5-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-13-4-5-14(18)15(12-13)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYYBVORNNYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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